Introduction: Unveiling a Versatile Synthetic Intermediate
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-Depth Technical Guide to 3-(3,5-Dichlorophenoxy)benzaldehyde (CAS: 81028-92-4)
For Researchers, Scientists, and Drug Development Professionals
3-(3,5-Dichlorophenoxy)benzaldehyde is a unique aromatic aldehyde that has garnered interest within the scientific community. Its structure, which features a diphenyl ether linkage, a benzaldehyde moiety, and strategic dichlorination, makes it a valuable intermediate in organic synthesis. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and potential applications, particularly in the realm of drug discovery and materials science. The strategic placement of the chlorine atoms and the reactive aldehyde group provides a foundation for the creation of more complex molecules with tailored biological activities.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. The properties of 3-(3,5-Dichlorophenoxy)benzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 267.11 g/mol | [1] |
| CAS Number | 81028-92-4 | [1][2][3] |
| Appearance | White to yellow crystalline solid/powder | [1][3] |
| Melting Point | 48-55 °C | [3] |
| Boiling Point | 125 °C at 0.03 mmHg | [3] |
| Synonyms | m-(3,5-Dichlorophenoxy)benzaldehyde, Benzaldehyde, 3-(3,5-dichlorophenoxy)-, 3,5-Dichloro-3'-formyldiphenyl ether | [1][2] |
Synthesis of 3-(3,5-Dichlorophenoxy)benzaldehyde: A Methodological Approach
The synthesis of 3-(3,5-Dichlorophenoxy)benzaldehyde can be achieved through a nucleophilic aromatic substitution reaction, a common method for forming diaryl ethers. The following protocol is a representative method based on established chemical principles.
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a well-established method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. In this case, 3-hydroxybenzaldehyde reacts with 1,3,5-trichlorobenzene. The rationale for this choice is the relatively high reactivity of the chlorine in 1,3,5-trichlorobenzene towards nucleophilic substitution under these conditions.
Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenoxy)benzaldehyde
Materials:
-
3-Hydroxybenzaldehyde
-
1,3,5-Trichlorobenzene
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 1,3,5-trichlorobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with 1M HCl solution, followed by water, and finally with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(3,5-Dichlorophenoxy)benzaldehyde as a solid.
Synthesis Workflow Diagram
Caption: Putative mechanism of action for benzaldehyde derivatives in overcoming cancer treatment resistance. [4]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 3-(3,5-Dichlorophenoxy)benzaldehyde is crucial for its use in further synthetic steps. A combination of spectroscopic and chromatographic techniques is recommended.
Qualitative Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde C=O stretch and the C-O-C ether linkage.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is necessary for determining the purity of the compound. The following is a general protocol that can be optimized.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (typically around 254 nm and 280 nm for aromatic compounds).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(3,5-Dichlorophenoxy)benzaldehyde and dissolve it in 10 mL of acetonitrile to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Safety and Handling
3-(3,5-Dichlorophenoxy)benzaldehyde should be handled with care in a well-ventilated laboratory fume hood.
-
Hazard Codes: Xn (Harmful), N (Dangerous for the environment).[3]
-
Risk Statements: R22 (Harmful if swallowed), R41 (Risk of serious damage to eyes), R43 (May cause sensitization by skin contact), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment).[3]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment).[3]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
3-(3,5-Dichlorophenoxy)benzaldehyde is a synthetically valuable compound with significant potential, particularly as an intermediate in the development of novel therapeutic agents and functional materials. Its unique combination of a dichlorinated diphenyl ether and a reactive aldehyde moiety provides a versatile platform for chemical exploration. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new lead compounds in medicinal chemistry.
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